molecular formula C11H11NO2 B155095 (5S)-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 27539-12-4

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione

Katalognummer B155095
CAS-Nummer: 27539-12-4
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: UDESUGJZUFALAM-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levetiracetam is a second-generation antiepileptic drug that has a unique mechanism of action compared to other antiepileptic drugs. It is believed to act by binding to a synaptic vesicle protein, SV2A, which is involved in the release of neurotransmitters in the brain.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione belongs to the hydantoin family, a non-aromatic five-membered heterocycle, known as imidazolidine-2,4-dione. It is considered a valuable scaffold in medicinal chemistry due to its various biological and pharmacological activities in therapeutic and agrochemical applications. It plays a significant role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, used for the production of hydantoin, is emphasized for its efficiency in synthesizing important natural products and new organic compounds applicable as potential therapeutics (Shaikh et al., 2023).

Structural and Mechanistic Insights

The scaffold of this compound, and its analogs like 2,4-thiazolidinedione (TZD), have been extensively explored for discovering novel molecules with a target-specific approach to treat or manage various ailments. In particular, TZDs as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors have been focused on for their potential in treating insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The review details amendments in the structural framework of the TZD scaffold to optimize/design potent PTP 1B inhibitors. An isosteric analogue of TZD, substituted with specific groups, showed significant PTP inhibitory activity, highlighting the essential Z-configuration in the structural framework for designing bi-dentate ligands with optimum activity (Verma et al., 2019).

Pharmacological Applications and Synthesis

The 2,4-thiazolidinedione (2,4-TZD) nucleus, a common structural component of this compound, is known for its broad pharmacological activities and has drawn attention due to its novel mode of action, low cost, and ease of synthesis. Various TZD derivatives have been developed as antimicrobial, anticancer, and antidiabetic agents. The review also covers different synthetic methodologies for the 2,4-TZD core and discusses the importance of substitutions at specific positions and the mechanisms of action and structure–activity relationships (Singh et al., 2022).

Synthetic and Catalytic Applications

The synthesis of 1,3-thiazolidin-4-one and its functionalized analogues, such as 1,3-thiazolidine-2,4-diones, is historically significant and continues to be of interest for their pharmacological importance. These compounds are found in commercial pharmaceuticals, and studies indicate a promising future in medicinal chemistry for activities against different diseases. The review focuses on different synthetic methodologies, including green chemistry, for obtaining these compounds and discusses their structure, stability, and the great biological potential of the 1,3-thiazolidin-4-one nucleus (Santos et al., 2018).

Wirkmechanismus

The mechanism of action of “(5S)-5-methyl-5-phenylimidazolidine-2,4-dione” is not clearly mentioned in the available resources .

Safety and Hazards

The safety information for “(5S)-5-methyl-5-phenylimidazolidine-2,4-dione” indicates that it may be harmful if swallowed and causes serious eye irritation . Precautionary measures include washing hands and skin thoroughly after handling, not eating or drinking while using this product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-5-methyl-5-phenylimidazolidine-2,4-dione involves the reaction of 2-phenylglycine with ethyl chloroformate to form ethyl N-(2-phenylacetyl)carbamate. This intermediate is then reacted with methylamine to form (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.", "Starting Materials": [ "2-phenylglycine", "ethyl chloroformate", "methylamine" ], "Reaction": [ "2-phenylglycine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl N-(2-phenylacetyl)carbamate.", "The intermediate ethyl N-(2-phenylacetyl)carbamate is then reacted with excess methylamine in the presence of a catalyst such as palladium on carbon to form (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.", "The product is isolated and purified using methods such as recrystallization or chromatography." ] }

CAS-Nummer

27539-12-4

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/t11-/m0/s1

InChI-Schlüssel

UDESUGJZUFALAM-NSHDSACASA-N

Isomerische SMILES

C[C@]1(CC(=O)NC1=O)C2=CC=CC=C2

SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2

Kanonische SMILES

CC1(CC(=O)NC1=O)C2=CC=CC=C2

Synonyme

(5S)-5-Methyl-5-phenyl-2,4-imidazolidinedione;  (S)-5-Methyl-5-phenyl-2,4-imidazolidinedione;  (S)-(+)-5-Methyl-5-phenyl-hydantoin;  (+)-5-Methyl-5-phenylhydantoin;  RPA 717879

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

30 g of acetophenone diluted in 250 ml of 95° alcohol are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium bicarbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Name
ammonium bicarbonate
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

30 g of acetophenone, diluted in 250 ml of 95° alcohol, are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium carbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.